![molecular formula C6H12N2O3 B14443755 2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)
2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid is a compound with a unique structure that includes an aminoethoxy group and an ethenyl group attached to an acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid typically involves the reaction of 2-aminoethoxyethanol with acetic acid derivatives under specific conditions. One common method includes the use of protective groups to prevent unwanted side reactions, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations .
Análisis De Reacciones Químicas
Types of Reactions
2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The ethenyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce ethyl derivatives .
Aplicaciones Científicas De Investigación
2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe for studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in conjugation reactions. These interactions can modulate biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(2-aminoethoxy)ethoxy]acetic acid
- 2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid
- 2-[2-(2-aminoethoxy)ethoxy]ethanol
Uniqueness
2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications compared to its analogs .
Propiedades
Fórmula molecular |
C6H12N2O3 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid |
InChI |
InChI=1S/C6H12N2O3/c7-1-3-11-4-2-8-5-6(9)10/h2,4,8H,1,3,5,7H2,(H,9,10)/b4-2+ |
Clave InChI |
YEKNJVQWXXDDQO-DUXPYHPUSA-N |
SMILES isomérico |
C(CO/C=C/NCC(=O)O)N |
SMILES canónico |
C(COC=CNCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




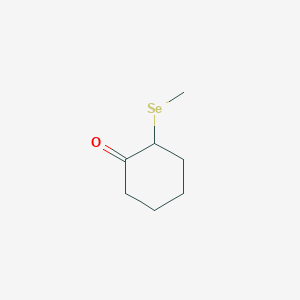
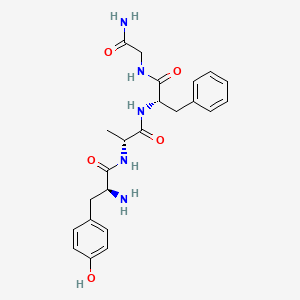
![4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione](/img/structure/B14443712.png)
![2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride](/img/structure/B14443717.png)
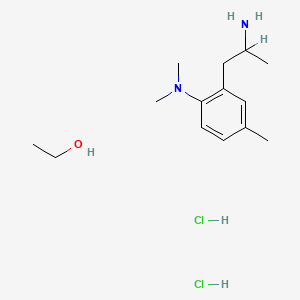
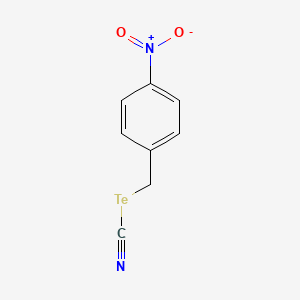


![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)

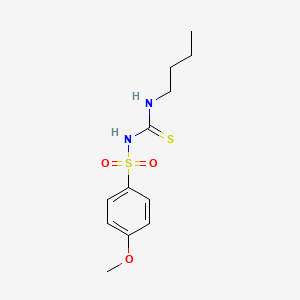
![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)
